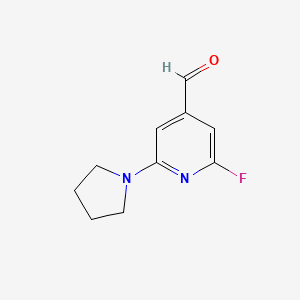

![molecular formula C8H4FIN2O B581548 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1261365-98-3](/img/structure/B581548.png)

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

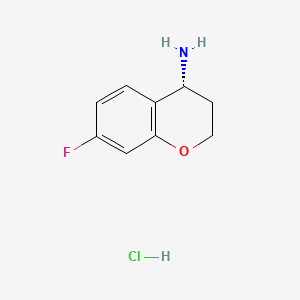

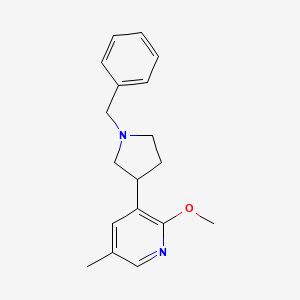

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the empirical formula C8H4FIN2O . It is a solid substance and is used as a building block in the field of chemistry .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringFc1c(I)nc2[nH]ccc2c1C=O . This indicates that the compound contains fluorine (F), iodine (I), nitrogen (N), and oxygen (O) atoms, along with carbon © and hydrogen (H) atoms . Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 290.03 . The compound’s InChI string is1S/C8H4FIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12) , which provides a standard way to encode the compound’s molecular structure.

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

New Synthesis of 3-Fluoropyrroles : This compound class, including derivatives like 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, has been synthesized through innovative methods that provide access to various new 3-fluorinated pyrroles. These methods offer a new and easy entry toward diverse fluorinated heterocyclic structures, which are crucial in medicinal chemistry and agrochemical research (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).

Heterocyclic Compound Synthesis

Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : These derivatives, related to the core structure of this compound, were synthesized via the oxidation of tosylhydrazones, showcasing the compound's utility in generating tricyclic heterocycles with potential biological activities (El-Nabi, 2004).

Concise Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine : Demonstrates a methodology for preparing closely related fluorinated pyrrolopyridine compounds, highlighting the significance of fluorine atoms in modulating the properties of heterocyclic compounds (Thibault, L’Heureux, Bhide, & Ruel, 2003).

Pharmaceutical Intermediate Development

Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : This research outlines the synthesis of compounds featuring the trifluoromethyl group, analogous to the fluorine and iodine substitutions in this compound. These compounds' synthesis illustrates the broader context of incorporating halogens into heterocyclic compounds for potential pharmacological applications (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements for this compound include H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P305 + P351 + P338 , suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Mécanisme D'action

Target of Action

Similar iodine-fluorine based compounds have been reported to activate glucl , a type of ligand-gated chloride ion channel. These channels play a crucial role in inhibitory neurotransmission.

Mode of Action

It’s known that glucl activators typically bind to the receptor, causing a conformational change that allows chloride ions to flow into the neuron . This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to an inhibitory effect on neurotransmission .

Biochemical Pathways

Given its potential role as a glucl activator, it may impact pathways related to neurotransmission, particularly inhibitory neurotransmission .

Result of Action

As a potential glucl activator, it could lead to hyperpolarization of neurons and a decrease in neuronal excitability .

Analyse Biochimique

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related compounds have shown threshold effects and toxic or adverse effects at high doses .

Propriétés

IUPAC Name |

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIKRYDWORORPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C(=C21)C=O)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679131 |

Source

|

| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-98-3 |

Source

|

| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)